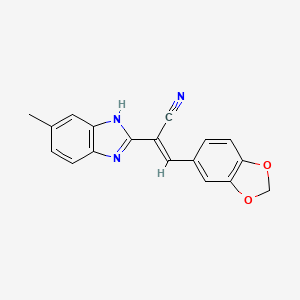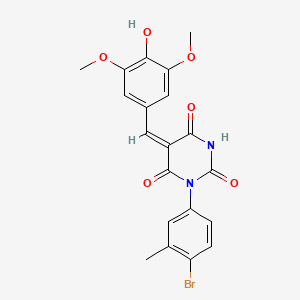
3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMD-152, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, physiological effects, and advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibits cell proliferation and induces apoptosis in cancer cells. 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is the development of more efficient synthesis methods to improve the yield and purity of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile. Another direction is the exploration of the potential therapeutic applications of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile and its potential side effects in vivo.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-2-4-14-15(6-11)21-18(20-14)13(9-19)7-12-3-5-16-17(8-12)23-10-22-16/h2-8H,10H2,1H3,(H,20,21)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRAPAAOAUNJA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3)OCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC4=C(C=C3)OCO4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3909482.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3909502.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B3909506.png)
![N-{4-[(2-benzyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B3909512.png)
![5-methyl-4-(2-thienylmethylene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909529.png)

![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-4-methyl-1H-benzimidazole](/img/structure/B3909540.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]](/img/structure/B3909542.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
![N-[3-(methylthio)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3909560.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)


![2-(4-chlorophenoxy)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3909590.png)